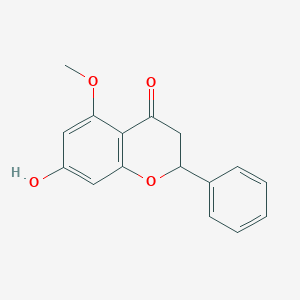

7-Hydroxy-5-methoxy-2-phenylchroman-4-one

概要

説明

7-Hydroxy-5-methoxy-2-phenylchroman-4-one is a flavanone derivative found in medicinal plants such as Scutellariae Radix (Huangqin) and Dalbergiae odoriferae (降香). Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . Structurally, it features a hydroxyl group at position 7, a methoxy group at position 5, and a phenyl substituent at position 2 of the chroman-4-one backbone.

This compound exhibits broad pharmacological activity, targeting key proteins such as PTGS2 (cyclooxygenase-2), AKT1 (serine/threonine kinase 1), and CASP3 (caspase-3), which are implicated in inflammation, apoptosis, and cancer progression . It also modulates pathways like cAMP signaling and hypoxia response via interactions with PRKACA, HIF1A, and TP53 . Its oral bioavailability (OB) is 55.23%, with a drug-likeness (DL) score of 0.20, indicating moderate absorption and compatibility with Lipinski’s rules .

準備方法

Natural Extraction Methods from Medicinal Plants

Ethanol Homogenate Extraction

The most widely documented method for isolating 7-Hydroxy-5-methoxy-2-phenylchroman-4-one involves ethanol homogenate extraction from medicinal plants. Fresh or dried plant material, such as Semen Caryae Cathayensis pericarp or Root of Montane Spicebush, is homogenized with 70–95% ethanol to disrupt cell walls and solubilize the target compound . Key steps include:

-

Homogenization : Plant material is blended with 10–20 volumes of ethanol for 1–10 minutes using high-speed homogenizers.

-

Concentration : The extract is concentrated under reduced pressure (60°C, 0.09 MPa) to a specific density of 1.10–1.25, facilitating precipitation of impurities .

-

Precipitation : The concentrated extract is left to stand, yielding a crude precipitate enriched with Pinostrobin.

This method achieves yields of 0.1–0.4% (w/w) depending on the plant source, with purity ranging from 70–85% before further purification .

Gel Resin Chromatography Purification

To obtain pharmaceutical-grade material (>90% purity), the crude precipitate is dissolved in polar solvents (e.g., methanol or acetone) and subjected to gel resin chromatography. Polystyrene or methacrylate-based resins (e.g., MCI GEL CHP20 or HW-40) are employed with ethanol or methanol as mobile phases .

Example Purification Workflow :

-

Column Setup : Gel resin columns with a diameter-to-length ratio of 1:22–1:35.

-

Elution : 3–10 column volumes of mobile phase are used to isolate Pinostrobin-rich fractions.

-

Crystallization : Fractions are concentrated and crystallized using acetone or ethanol, yielding purity levels of 92–98% .

Table 1: Comparative Yields and Purity from Selected Plant Sources

| Plant Material | Solvent Used | Yield (mg/g extract) | Purity (%) |

|---|---|---|---|

| Semen Caryae Cathayensis | 90% ethanol | 0.74 | 95 |

| Root of Montane Spicebush | 90% ethanol | 1.42 | 92 |

| Herba Oxytropis falcatae | 80% ethanol | 0.49 | 98 |

| Leaf of Cajan | 80% ethanol | 1.76 | 96 |

Data adapted from patent examples .

Chemical Synthesis Approaches

Multi-Step Synthesis from 7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one

A two-step synthetic route has been reported for laboratories lacking access to natural sources :

-

Deprotection : 7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one is treated with potassium carbonate in a polar aprotic solvent to remove the benzyl protecting group.

-

Methylation : The intermediate is reacted with methyl iodide or dimethyl sulfate in the presence of acetic acid and hydrochloric acid to introduce the methoxy group at position 5 .

This method typically achieves a 60–70% overall yield, with purity >85% after recrystallization .

Alternative Synthetic Routes

Base-catalyzed rearrangement of cis-3,4-diphenylchromans, as described in substituted chroman syntheses, offers another pathway . Trans isomers are preferentially formed using alkaline conditions (e.g., sodium hydroxide in isopropanol), which catalyze stereochemical inversion . While this method is less direct, it provides access to structurally related analogs for pharmacological studies.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Natural Extraction : Suitable for bulk production (e.g., 50–100 g batches) with minimal toxic byproducts. However, it is resource-intensive, requiring 10–20 kg of plant material per kilogram of product .

-

Chemical Synthesis : Offers faster production (3–5 days vs. 1–2 weeks for extraction) but involves hazardous reagents like hydrochloric acid and dimethyl sulfate .

Economic and Environmental Considerations

-

Extraction costs are highly dependent on plant availability, with Leaf of Cajan being the most cost-effective source ($14–30 per 250 mg of crude extract) .

-

Synthesis requires specialized equipment and generates solvent waste, increasing its environmental footprint .

Applications and Pharmacological Relevance

This compound has shown promise in treating gastrointestinal disorders linked to H. pylori infections, with IC₅₀ values of 12–15 µg/mL against bacterial growth . Its low toxicity (LD₅₀ > 2 g/kg in murine models) and natural origin make it a candidate for over-the-counter antacids and nutraceuticals .

化学反応の分析

Types of Reactions

7-Hydroxy-5-methoxy-2-phenylchroman-4-one undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert alpinetin into its reduced forms.

Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of alpinetin, and substituted alpinetin compounds. These products often retain the core flavonoid structure but exhibit different pharmacological properties .

科学的研究の応用

Anticancer Properties

Research indicates that 7-hydroxy-5-methoxy-2-phenylchroman-4-one exhibits potential anticancer effects. It has been studied in various cancer cell lines, including:

- Human gastric cancer cells (e.g., SGC7901, BGC823)

- Lung cancer cells (e.g., A549, SK-MES-1)

- Breast cancer cells

- Hepatoma cells (e.g., HepG2)

- Pancreatic cancer cells (e.g., BxPC-3)

- Ovarian cancer cells (e.g., SKOV3)

In these studies, alpinetin has been shown to induce apoptosis through the activation of p53-dependent pathways and by targeting the uridine-cytidine kinase 2 enzyme (UCK2), which is crucial for cellular growth and proliferation .

Anti-inflammatory Effects

Alpinetin has demonstrated significant anti-inflammatory properties. Studies using RAW264.7 macrophages have revealed that it can reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential use in treating inflammatory diseases .

Cardiovascular Protection

The compound exhibits protective effects on cardiovascular health by influencing vascular function. Research involving rat aortic smooth muscle cells has shown that alpinetin can inhibit cell proliferation and migration while enhancing nitric oxide production, which is crucial for vascular health .

Hepatoprotective Effects

Alpinetin's hepatoprotective properties have been explored in various studies, indicating its potential in treating liver disorders. The compound helps mitigate oxidative stress and inflammation in liver tissues, contributing to improved liver function .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : This process can yield various oxidized derivatives that may exhibit different pharmacological activities.

- Reduction : Reduction reactions can create reduced forms of alpinetin.

- Substitution : The compound can participate in substitution reactions where functional groups are replaced by others.

These reactions are significant for synthesizing novel compounds with enhanced biological activities .

Dietary Supplements and Herbal Medicines

Due to its health-promoting properties, this compound is being incorporated into dietary supplements and herbal formulations. Its antioxidant and anti-inflammatory effects make it a valuable ingredient in products aimed at improving overall health and wellness .

Cancer Treatment Case Study

A study involving human gastric cancer cell lines demonstrated that treatment with alpinetin led to a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The study highlighted the potential of alpinetin as a therapeutic agent against gastric cancer .

Inflammation Case Study

In an experimental model of inflammation using RAW264.7 macrophages, alpinetin treatment resulted in decreased levels of inflammatory markers and improved cellular responses to inflammatory stimuli, suggesting its efficacy as an anti-inflammatory agent .

Data Table: Summary of Applications

作用機序

7-Hydroxy-5-methoxy-2-phenylchroman-4-one exerts its effects through multiple mechanisms. It regulates various signaling pathways, including the NF-κB and STAT3 pathways, to exert its anti-inflammatory and anticancer effects . This compound also interacts with molecular targets such as enzymes and receptors, modulating their activity to achieve its therapeutic effects .

類似化合物との比較

The structural and functional nuances of 7-Hydroxy-5-methoxy-2-phenylchroman-4-one are highlighted through comparisons with analogous flavanones and flavones (Table 1).

Table 1: Comparative Analysis of Structurally Related Compounds

Key Findings:

Trimethoxyphenyl substitution (e.g., Corymbosin) increases steric bulk, which may alter target selectivity .

Pharmacokinetics :

- The compound’s OB (55.23%) surpasses wogonin (30.68%) and approaches quercetin (46.43%), suggesting favorable absorption .

- Lower DL (0.20) compared to wogonin (0.23) indicates fewer violations of drug-likeness criteria .

Target Specificity :

- Unlike baicalein, which targets both PTGS1 and PTGS2, this compound shows stronger affinity for PTGS2 (COX-2), a key enzyme in inflammation .

- Its (2R)-configuration enables binding to AKT1 , a regulator of cell survival, distinguishing it from the (S)-enantiomer .

Therapeutic Applications: While pinocembrin and baicalein are studied for neuroprotection, this compound is prioritized in anti-inflammatory and anticancer contexts due to its PTGS2 and CASP3 modulation .

生物活性

7-Hydroxy-5-methoxy-2-phenylchroman-4-one, commonly known as Alpinetin , is a natural flavonoid predominantly found in the seeds of Alpinia katsumadai Hayata. This compound has garnered attention due to its diverse pharmacological properties, including antibacterial , anti-inflammatory , hepatoprotective , cardiovascular protective , and anticancer activities. This article delves into the biological activity of Alpinetin, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol |

| Melting Point | 223-224 °C |

| CAS Number | 36052-37-6 |

Alpinetin exerts its biological effects through various mechanisms:

- Target Interaction : Alpinetin primarily targets the uridine-cytidine kinase 2 (UCK2) enzyme, which is crucial for gene synthesis. This interaction leads to significant cellular changes, including the induction of p53-dependent mitochondrial apoptosis in cancer cells like HT-29.

- Biochemical Pathways : The compound influences several signaling pathways associated with inflammation, tumor growth, and oxidative stress. For instance, it has been shown to regulate pathways that are key in the inflammatory response and cancer progression .

- Cellular Effects : Alpinetin significantly inhibits the migration of human breast tumor cells and enhances intestinal barrier function through modulation of the AhR/suv39h1/TSC2/mTORC1/autophagy pathway .

Pharmacological Activities

The pharmacological activities of Alpinetin can be categorized as follows:

- Anticancer Activity : Research indicates that Alpinetin can induce apoptosis in various cancer cell lines and inhibit tumor growth by targeting specific molecular pathways .

- Anti-inflammatory Effects : It has demonstrated potent anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, making it a potential candidate for treating inflammatory diseases .

- Hepatoprotective Properties : Studies suggest that Alpinetin protects liver cells from damage induced by toxins and oxidative stress .

- Cardiovascular Protection : The compound exhibits properties that may help in managing cardiovascular diseases, particularly through its antioxidant effects and ability to improve endothelial function .

Case Studies and Research Findings

Several studies have explored the biological activity of Alpinetin:

- Cancer Research : A study demonstrated that Alpinetin inhibited the proliferation of breast cancer cells by inducing apoptosis via UCK2 targeting. This finding highlights its potential as an anticancer agent.

- Inflammation Models : In animal models, Alpinetin was shown to reduce lung injury by suppressing inflammatory markers such as IL-6 and TGF-β1, indicating its therapeutic potential for respiratory diseases .

- Metabolic Studies : Research involving metabolic pathways revealed that Alpinetin enhances cholesterol transport in macrophages, suggesting a role in lipid metabolism and cardiovascular health .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 7-Hydroxy-5-methoxy-2-phenylchroman-4-one?

- Methodological Answer :

- Spectroscopic Characterization : Use -NMR and -NMR to verify the phenolic hydroxyl (7-OH), methoxy (5-OCH), and chroman-4-one backbone. Compare spectral data with published references (e.g., CAS 15235-99-1 in ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (CHO, MW 252.28) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation, employ SHELX-97 ( ) or WinGX ( ) to solve single-crystal structures. Optimize crystallization using slow evaporation in polar aprotic solvents (e.g., DMSO) .

Q. How can researchers ensure high-purity synthesis of this compound for pharmacological studies?

- Methodological Answer :

- Synthetic Routes : Use flavone cyclization via the Baker-Venkataraman method, starting from 2-hydroxy-5-methoxyacetophenone and benzaldehyde derivatives.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Quality Control : Validate purity (>98%) via HPLC (C18 column, methanol-water mobile phase) and confirm absence of byproducts (e.g., demethylated analogs) using LC-MS () .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activities of this compound?

- Methodological Answer :

- Standardize Assay Conditions : Variations in cell lines (e.g., HEK-293 vs. HepG2) or solvent carriers (DMSO vs. ethanol) may alter results. Replicate studies under controlled conditions ( ).

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for receptors like muscarinic acetylcholine receptors (CHRM1/3) or estrogen receptors (ESR1) ().

- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., 5-hydroxy-7-methoxyflavone in ) to identify structure-activity relationships (SAR) .

Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test binary solvent systems (e.g., chloroform/methanol, acetone/water) to improve crystal growth.

- Temperature Gradients : Use slow cooling (0.5°C/day) in programmable incubators.

- Software Tools : Refine structures with SHELXL ( ) and visualize with WinGX ( ). For twinned crystals, apply the TwinRotMat algorithm in SHELX .

Q. What computational methods predict the compound’s ADMET properties and target interactions?

- Methodological Answer :

- ADMET Profiling : Use SwissADME or ADMETLab to predict bioavailability, logP ( ), and cytochrome P450 interactions.

- Molecular Docking : Employ AutoDock Vina with crystal structures of target proteins (e.g., HSP90α, PDB ID: 1UYL) to model binding modes.

- Network Pharmacology : Map interaction networks using STRING or KEGG to identify multi-target effects ( ) .

特性

IUPAC Name |

7-hydroxy-5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-8,13,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQCWVDPMPFUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398801 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1090-65-9 | |

| Record name | Alpinetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。